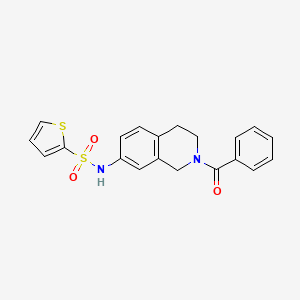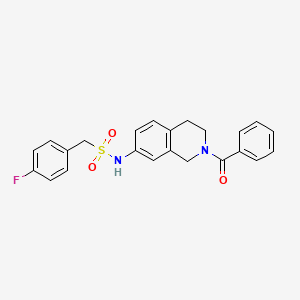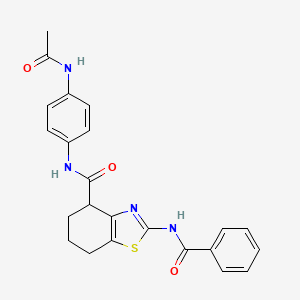![molecular formula C15H23N3OS2 B6501539 2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1396801-34-5](/img/structure/B6501539.png)
2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one is a chemical compound with a distinct molecular structure featuring a thiadiazole ring, a piperidine ring, and a cyclopentyl sulfanyl group. Its structure hints at unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process:
Formation of the thiadiazole ring : The thiadiazole ring is synthesized by reacting hydrazine with carbon disulfide and a suitable methylating agent.
Piperidine functionalization : The piperidine ring is prepared by reacting 4-bromopiperidine with the preformed thiadiazole ring in the presence of a base.
Attachment of the cyclopentyl sulfanyl group : The cyclopentyl sulfanyl group is introduced via a nucleophilic substitution reaction on the piperidine derivative using a cyclopentyl thiol.
Formation of ethanone : Finally, the ethanone moiety is introduced using appropriate acylating agents.
Industrial Production Methods:
Industrial-scale synthesis follows the same fundamental route but often involves optimization for yield, cost, and safety. Catalysts and solvents might be chosen to enhance efficiency, while reaction conditions such as temperature and pressure are finely controlled.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation : It undergoes oxidation in the presence of strong oxidizing agents, primarily affecting the thiadiazole and sulfanyl groups.
Reduction : The compound can be reduced, targeting specific functional groups like the ketone or the thiadiazole moiety.
Substitution : Various substitution reactions can occur, particularly at the piperidine nitrogen or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction : Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution : Halogenating agents and nucleophiles like alkyl halides or thiols.
Major Products:
Oxidation : Sulfoxides, sulfonic acids.
Reduction : Alcohols, amines.
Substitution : Alkylated derivatives, sulfonyl compounds.
Scientific Research Applications
Chemistry:
Catalysis : Acts as a ligand in catalysis due to its unique electronic properties.
Synthesis : Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition : Explored as an inhibitor for certain enzymes due to its specific binding potential with biological macromolecules.
Medicine:
Pharmaceutical Development : Potential as a lead compound for developing novel therapeutic agents.
Antimicrobial Properties : Exhibits activity against certain bacterial and fungal strains.
Industry:
Materials Science : Incorporated into polymer matrices to enhance material properties.
Agriculture : Evaluated for use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets:
Enzyme Binding : Inhibits specific enzymes by fitting into their active sites, blocking their function.
Cell Signaling Pathways : Modulates pathways by binding to receptors or other signaling molecules.
Membrane Permeability : Alters membrane properties, affecting cell function and viability.
Comparison with Similar Compounds
Compared to other thiadiazole-containing compounds, this molecule’s combination of functional groups grants it unique properties:
Similar Compounds
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one
2-(cyclopentylsulfanyl)-1-(piperidin-1-yl)ethan-1-one
2-(cyclopentylsulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Uniqueness : The cyclopentyl sulfanyl group contributes to distinctive reactivity and bioactivity, setting it apart from similar compounds with different substituents.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS2/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)10-20-13-4-2-3-5-13/h12-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQQMDHRLKOGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide](/img/structure/B6501459.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B6501488.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)



![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)
